molecular formula C16H12FN3O2S B3009947 2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886914-49-4

2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B3009947
CAS No.: 886914-49-4
M. Wt: 329.35
InChI Key: WPVLYKYJUHKCRB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylsulfanyl)phenyl group and a 2-fluorobenzamide moiety at the 2-position.

Properties

IUPAC Name

2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-11-6-4-5-10(9-11)15-19-20-16(22-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLYKYJUHKCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via thiolation reactions using methylthiolating agents like methyl iodide in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by coupling the oxadiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its unique structure, which allows it to interact with various biological targets:

  • Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to 2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can inhibit cancer cell proliferation by inducing apoptosis through various molecular pathways .
  • Antimicrobial Properties : The presence of the methylsulfanyl group enhances the compound's ability to act against a range of pathogens. Studies have shown that derivatives of oxadiazoles possess antimicrobial and antifungal activities, making them candidates for antibiotic development .

Agricultural Applications

The compound's efficacy extends to agricultural science, particularly in the development of fungicides:

  • Fungicidal Activity : The oxadiazole moiety has been linked to fungicidal properties. Research suggests that compounds with this structure can effectively control phytopathogenic fungi, offering potential solutions for crop protection against diseases .

Case Studies

StudyFindings
Synthesis and Pharmacological Evaluation A study evaluated various oxadiazole derivatives for their anticonvulsant properties. The findings indicated that structural modifications significantly influenced biological activity .
Anticancer Studies In vitro studies on similar compounds revealed that they could inhibit specific cancer cell lines, suggesting a pathway for therapeutic development .
Agricultural Efficacy Field trials demonstrated the effectiveness of oxadiazole-based fungicides in controlling fungal infections in crops, highlighting their practical applications in agriculture .

Mechanism of Action

The mechanism of action of 2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted 1,3,4-Oxadiazole Derivatives

a. N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (C₁₇H₁₅N₃O₄S₂)

  • Structural Differences : Replaces the methylsulfanyl group with ethylthio (SCH₂CH₃) and introduces a sulfonyl linkage.
  • Functional Impact : Demonstrated cytotoxic effects and inhibition of human carbonic anhydrase II (hCA II) via interactions with residues like Thr200 and Gln92. The ethylthio group may enhance hydrophobic binding compared to the methylsulfanyl group in the target compound .
  • Molecular Weight : 389.45 g/mol vs. ~357.41 g/mol (estimated for the target compound).

b. 4-Acetamido-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide (C₂₅H₂₂N₄O₄)

  • Structural Differences : Features a 4-methylphenyl substituent on the oxadiazole and an acetamido group on the benzamide.
  • Functional Impact : The methoxy linker and acetamido group likely increase solubility but reduce membrane permeability compared to the target compound’s direct methylsulfanyl substitution .
  • Molecular Weight : 442.47 g/mol vs. ~357.41 g/mol.
Fluorinated Benzamide Derivatives

a. 2-Fluoro-N-(oxetan-3-yl)benzamide (AR04)

  • Structural Differences : Retains the 2-fluorobenzamide motif but replaces the oxadiazole with a tetrahydrofuran cyclic urea scaffold.
  • This highlights the trade-off between heterocyclic core flexibility and target selectivity .
Methylsulfanyl-Containing Heterocycles

a. N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide

  • Structural Differences : Replaces the oxadiazole with a 1,2,4-triazole-thione ring.
  • Functional Impact : The thione group introduces hydrogen-bonding capacity, which may enhance enzyme inhibition compared to the oxadiazole’s electroneutral nature. However, triazole derivatives in showed modest antiviral activity, suggesting oxadiazoles might offer superior pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 1,3,4-Oxadiazole 3-(Methylsulfanyl)phenyl, 2-fluoro ~357.41 Not reported
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide 1,3,4-Oxadiazole Ethylthio, sulfonylbenzamide 389.45 hCA II inhibition
4-Acetamido-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide 1,3,4-Oxadiazole 4-Methylphenyl, acetamido 442.47 Not reported (screening)
N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide 1,2,4-Triazole Methylsulfanyl, thione ~407.54 Antiviral (modest)
2-Fluoro-N-(oxetan-3-yl)benzamide (AR04) Benzamide Oxetan-3-yl, 2-fluoro ~292.29 Androgen receptor antagonism

Key Research Findings and Implications

  • Fluorine’s Role : Fluorination at the benzamide 2-position is conserved in active derivatives (e.g., AR04), suggesting its importance in electronic modulation or metabolic stability .
  • Heterocycle Choice : Oxadiazoles generally exhibit better metabolic stability than triazoles or thiadiazoles, making them preferable for drug design .

Biological Activity

2-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C_{16}H_{15}F N_{4}OS
  • Molecular Weight : 342.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival pathways .
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against both Gram-positive and Gram-negative bacteria .

Efficacy in Biological Models

The efficacy of this compound has been evaluated in several biological models:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.03
A431 (Skin)<1
Jurkat (Leukemia)0.5

These results indicate that the compound is particularly potent against breast cancer cells compared to standard treatments like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy was assessed using a dilution method against various bacterial strains. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses noteworthy antibacterial properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features are critical for enhancing biological activity:

  • Fluorine Substitution : The presence of a fluorine atom at the benzamide position appears to enhance binding affinity to target proteins.
  • Oxadiazole Moiety : The oxadiazole ring contributes significantly to the compound's ability to interact with cellular targets and may enhance its overall stability.
  • Methylsulfanyl Group : This group seems to play a role in increasing lipophilicity, which may improve cellular uptake.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups .
  • Case Study on Bacterial Infections : In an experimental model of bacterial infection, administration of the compound led to a reduction in bacterial load in infected tissues, suggesting its potential as an antimicrobial agent .

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